

# Finerenone Clinical Trials: A Comparative Analysis of FIDELIO-DKD and FIGARO-DKD

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Finerenone-d3 |           |
| Cat. No.:            | B12381673     | Get Quote |

This guide provides a detailed comparison of the pivotal Phase III clinical trials for Finerenone: FIDELIO-DKD and FIGARO-DKD. These studies evaluated the efficacy and safety of finerenone in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D). The data and methodologies presented are intended for researchers, scientists, and drug development professionals.

### **Finerenone's Mechanism of Action**

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It has a different binding mode to the MR compared to steroidal MRAs like spironolactone and eplerenone, which may contribute to its distinct clinical profile.[3][4] Overactivation of the MR is a key driver of inflammation and fibrosis in the kidneys and cardiovascular system.[3] Finerenone blocks this receptor, thereby inhibiting the downstream signaling pathways that lead to organ damage. This mechanism of action is independent of hemodynamic effects, targeting the underlying inflammatory and fibrotic processes.





Click to download full resolution via product page

Caption: Finerenone's mechanism of action in blocking the mineralocorticoid receptor.

# **Experimental Protocols**

The FIDELIO-DKD and FIGARO-DKD trials were both randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven Phase III studies. They were designed to be complementary, evaluating the cardiorenal benefits of finerenone across a broad spectrum of patients with CKD and T2D.



### **Inclusion Criteria:**

- Adults (≥18 years) with type 2 diabetes.
- Chronic kidney disease defined by specific urinary albumin-to-creatinine ratio (UACR) and estimated glomerular filtration rate (eGFR) criteria.
- Receiving a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB).
- Serum potassium ≤4.8 mmol/L at screening.

#### **Exclusion Criteria:**

- Heart failure with reduced ejection fraction and New York Heart Association (NYHA) class II-IV symptoms.
- · Uncontrolled hypertension.

Dosing: Patients were randomized 1:1 to receive either finerenone or placebo. The starting dose of finerenone was based on eGFR:

- 10 mg once daily for patients with an eGFR of 25 to <60 mL/min/1.73 m<sup>2</sup>.
- 20 mg once daily for those with an eGFR ≥60 mL/min/1.73 m². The dose could be uptitrated from 10 mg to 20 mg after one month if the serum potassium level was ≤4.8 mmol/L and eGFR was stable.





Click to download full resolution via product page

Caption: Experimental workflow for the FIDELIO-DKD and FIGARO-DKD trials.

### **Trial Characteristics**

While both trials had similar designs, they enrolled different patient populations to assess the benefits of finerenone across the spectrum of CKD in T2D. FIDELIO-DKD focused on patients with more advanced kidney disease, while FIGARO-DKD enrolled patients with earlier stages of CKD.



| Characteristic     | FIDELIO-DKD                                                      | FIGARO-DKD                                                                                                 |
|--------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Number of Patients | 5,674                                                            | 7,352                                                                                                      |
| Median Follow-up   | 2.6 years                                                        | 3.4 years                                                                                                  |
| Patient Population | Predominantly stage 3-4 CKD with severely increased albuminuria. | Stage 2-4 CKD with moderately increased albuminuria, or stage 1-2 CKD with severely increased albuminuria. |
| Mean eGFR          | 44.3 mL/min/1.73 m <sup>2</sup>                                  | 67.8 mL/min/1.73 m <sup>2</sup>                                                                            |
| Median UACR        | 852 mg/g                                                         | 308 mg/g                                                                                                   |

# **Efficacy Outcomes**

The primary and key secondary endpoints of the two trials were reciprocal. FIDELIO-DKD was designed to detect a treatment effect on kidney outcomes, while FIGARO-DKD was powered for cardiovascular outcomes.

## **Primary Outcomes**



| Trial           | Endpoint                                                                                                                             | Finerenone | Placebo | Hazard<br>Ratio (95%<br>CI) | p-value |
|-----------------|--------------------------------------------------------------------------------------------------------------------------------------|------------|---------|-----------------------------|---------|
| FIDELIO-<br>DKD | Kidney Composite: Kidney failure, sustained ≥40% eGFR decline, or renal death.                                                       | 17.8%      | 21.1%   | 0.82 (0.73-<br>0.93)        | 0.0014  |
| FIGARO-<br>DKD  | Cardiovascul<br>ar<br>Composite:<br>CV death,<br>nonfatal MI,<br>nonfatal<br>stroke, or<br>hospitalizatio<br>n for heart<br>failure. | 12.4%      | 14.2%   | 0.87 (0.76-<br>0.98)        | 0.03    |

# **Secondary Outcomes**



| Trial           | Endpoint                                                                                                                             | Finerenone | Placebo | Hazard<br>Ratio (95%<br>CI) | p-value                             |
|-----------------|--------------------------------------------------------------------------------------------------------------------------------------|------------|---------|-----------------------------|-------------------------------------|
| FIDELIO-<br>DKD | Cardiovascul<br>ar<br>Composite:<br>CV death,<br>nonfatal MI,<br>nonfatal<br>stroke, or<br>hospitalizatio<br>n for heart<br>failure. | 13.0%      | 14.8%   | 0.86 (0.75-<br>0.99)        | 0.03                                |
| FIGARO-<br>DKD  | Kidney Composite: Kidney failure, sustained ≥40% eGFR decline, or renal death.                                                       | 9.5%       | 10.8%   | 0.87 (0.76-<br>1.01)        | Not<br>Statistically<br>Significant |

# **FIDELITY Pooled Analysis**

A prespecified pooled analysis of individual patient data from both FIDELIO-DKD and FIGARO-DKD, known as the FIDELITY analysis, was conducted to provide more robust estimates of finerenone's efficacy and safety across a broad spectrum of CKD. This analysis included over 13,000 patients.



| Outcome                                                                        | Finerenone | Placebo | Hazard Ratio<br>(95% CI) | p-value |
|--------------------------------------------------------------------------------|------------|---------|--------------------------|---------|
| Cardiovascular<br>Composite                                                    | 12.7%      | 14.4%   | 0.86 (0.78-0.95)         | 0.0018  |
| Kidney Composite (Kidney failure, sustained ≥57% eGFR decline, or renal death) | 5.5%       | 7.1%    | 0.77 (0.67-0.88)         | 0.0002  |

# **Safety Outcomes**

The overall safety profile of finerenone was similar to placebo in both trials. The most notable adverse event was hyperkalemia, which occurred more frequently in the finerenone group. However, the rate of treatment discontinuation due to hyperkalemia was low.

| Adverse Event                           | FIDELIO-DKD<br>(Finerenone vs.<br>Placebo) | FIGARO-DKD<br>(Finerenone vs.<br>Placebo) | FIDELITY<br>(Finerenone vs.<br>Placebo) |
|-----------------------------------------|--------------------------------------------|-------------------------------------------|-----------------------------------------|
| Investigator-reported<br>Hyperkalemia   | 15.8% vs. 7.8%                             | Not explicitly stated                     | -                                       |
| Hyperkalemia leading to discontinuation | 2.3% vs. 0.9%                              | 1.2% vs. 0.4%                             | 1.7% vs. 0.6%                           |

### Conclusion

The FIDELIO-DKD and FIGARO-DKD trials, along with the combined FIDELITY analysis, demonstrate that finerenone significantly reduces the risk of both kidney disease progression and cardiovascular events in a broad range of patients with CKD and T2D. In FIDELIO-DKD, finerenone showed a significant reduction in the primary kidney composite outcome in patients with more advanced CKD. In FIGARO-DKD, finerenone significantly reduced the primary cardiovascular composite outcome in patients with a wider range of CKD severity. The benefits



of finerenone on cardiorenal outcomes were consistent across various patient subgroups. While hyperkalemia was more common with finerenone, it was generally manageable and led to low rates of treatment discontinuation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- To cite this document: BenchChem. [Finerenone Clinical Trials: A Comparative Analysis of FIDELIO-DKD and FIGARO-DKD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381673#finerenone-clinical-trial-outcomes-fidelio-dkd-figaro-dkd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com